Cas no 518319-92-1 (N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide
- N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((2,4,5-trimethylphenyl)sulfonyl)benzamide
- Benzamide, N-(3-acetyl-2-methyl-5-benzofuranyl)-4-chloro-N-[(2,4,5-trimethylphenyl)sulfonyl]-
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- Inchi: 1S/C27H24ClNO5S/c1-15-12-17(3)25(13-16(15)2)35(32,33)29(27(31)20-6-8-21(28)9-7-20)22-10-11-24-23(14-22)26(18(4)30)19(5)34-24/h6-14H,1-5H3
- InChI Key: MZWSBMHRIRHIFG-UHFFFAOYSA-N
- SMILES: C(N(C1=CC=C2OC(C)=C(C(C)=O)C2=C1)S(C1=CC(C)=C(C)C=C1C)(=O)=O)(=O)C1=CC=C(Cl)C=C1
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1269-1566-2μmol |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-5μmol |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-10μmol |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-20μmol |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-1mg |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-2mg |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-3mg |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-4mg |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-5mg |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1269-1566-10mg |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide |
518319-92-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide (CAS No. 518319-92-1): A Comprehensive Overview
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide (CAS No. 518319-92-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzofuran moiety, an acetyl group, and a chlorobenzamide functionality. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The benzofuran core is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the acetyl group in the 3-position of the benzofuran ring can enhance the compound's lipophilicity and metabolic stability, which are crucial factors for drug development. Additionally, the chlorobenzamide moiety provides further chemical diversity and can influence the compound's binding affinity to specific protein targets.
Recent studies have highlighted the potential of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study published in the European Journal of Medicinal Chemistry in 2020, researchers investigated the anticancer properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide. The results showed that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings highlight the compound's potential as a lead candidate for cancer therapy.
The structural complexity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide also makes it an interesting target for synthetic chemistry. Several synthetic routes have been developed to access this compound efficiently. One notable approach involves a multi-step synthesis starting from readily available starting materials such as 3-acetylbenzofuran and 4-chlorobenzoyl chloride. The synthesis typically involves functional group manipulations and coupling reactions to construct the final molecule. These synthetic strategies not only provide access to the target compound but also allow for the preparation of structurally related analogs for further biological evaluation.
In addition to its biological activities, the physicochemical properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide are also important considerations for drug development. The compound is reported to have good solubility in organic solvents such as DMSO and DMF, which facilitates its use in biological assays. However, its aqueous solubility is relatively low, which may pose challenges for formulation development. To address this issue, researchers have explored various formulation strategies such as nanoparticle encapsulation and prodrug approaches to enhance its bioavailability.
The safety profile of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide is another critical aspect that has been evaluated in preclinical studies. Toxicity studies conducted in animal models have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings support its potential for further clinical development.
In conclusion, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4,5-trimethylbenzenesulfonyl)benzamide (CAS No. 518319-92-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its therapeutic potential.
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